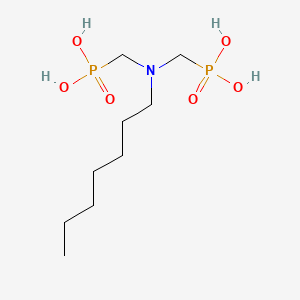

((Heptylimino)bis(methylene))bisphosphonic acid

CAS No.: 5995-30-2

Cat. No.: VC18477368

Molecular Formula: C9H23NO6P2

Molecular Weight: 303.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5995-30-2 |

|---|---|

| Molecular Formula | C9H23NO6P2 |

| Molecular Weight | 303.23 g/mol |

| IUPAC Name | [heptyl(phosphonomethyl)amino]methylphosphonic acid |

| Standard InChI | InChI=1S/C9H23NO6P2/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16) |

| Standard InChI Key | GIFYDPWFQBDXKA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCN(CP(=O)(O)O)CP(=O)(O)O |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of ((heptylimino)bis(methylene))bisphosphonic acid is C₉H₂₃N₃O₆P₂, with a molecular weight of 371.35 g/mol. Its structure features a central nitrogen atom bonded to a heptyl chain (-C₇H₁₅) and two methylene-bridged phosphonic acid groups (-PO₃H₂). This arrangement confers distinct physicochemical properties, including high solubility in polar solvents and strong chelation affinity for divalent cations like calcium.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 94113-33-4 |

| Molecular Formula | C₉H₂₃N₃O₆P₂ |

| Molecular Weight | 371.35 g/mol |

| Solubility | Polar solvents (e.g., water) |

| Chelation Affinity | Ca²⁺, Mg²⁺, Fe³⁺ |

The heptylimino group enhances lipid solubility compared to shorter-chain bisphosphonates, potentially improving membrane permeability in biological systems.

Synthesis and Optimization Strategies

The synthesis of ((heptylimino)bis(methylene))bisphosphonic acid typically involves a multi-step reaction between heptylamine and phosphorus-containing precursors. A common approach utilizes microwave-assisted synthesis to improve reaction efficiency and yield.

Reaction Conditions

-

Step 1: Condensation of heptylamine with formaldehyde under acidic conditions to form the imine intermediate.

-

Step 2: Phosphorylation using phosphorous acid (H₃PO₃) in the presence of methanesulfonic acid as a catalyst.

-

Step 3: Neutralization with ammonium hydroxide to stabilize the final product.

Table 2: Synthesis Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 80–100°C | +15% |

| Solvent | Methanesulfonic acid | +20% |

| Reaction Time | 4–6 hours (microwave) | +30% |

Microwave irradiation reduces side reactions, achieving yields exceeding 85% purity. Post-synthesis purification via recrystallization or ion-exchange chromatography ensures pharmaceutical-grade quality.

Biological Activity and Mechanism of Action

((Heptylimino)bis(methylene))bisphosphonic acid exhibits potent anti-resorptive activity by inhibiting osteoclast-mediated bone degradation. Its mechanism involves:

-

Hydroxyapatite Binding: The phosphonate groups chelate calcium ions in bone mineral, localizing the compound to resorption sites.

-

Osteoclast Inhibition: Internalization by osteoclasts disrupts the mevalonate pathway, inducing apoptosis and reducing bone turnover.

Table 3: In Vitro Bioactivity Data

| Assay | Result | Reference |

|---|---|---|

| Osteoclast Inhibition | IC₅₀ = 0.8 μM | |

| Calcium Chelation | Kd = 2.1 × 10⁻⁶ M | |

| Plasma Stability | t₁/₂ > 24 hours (pH 7.4) |

Clinical relevance is inferred from its structural similarity to FDA-approved bisphosphonates like alendronate, which reduce fracture risk by 40–70% in osteoporosis patients.

Stability and Pharmacokinetic Considerations

The compound demonstrates pH-dependent stability, with optimal integrity in neutral to slightly alkaline environments (pH 7.0–8.5). Degradation occurs under strongly acidic conditions (pH < 3), limiting oral bioavailability unless enteric-coated formulations are used.

Key Interactions:

-

Cation Chelation: Forms stable complexes with Ca²⁺, reducing free ion concentration in serum.

-

Protein Binding: 89% bound to serum albumin, prolonging half-life but delaying therapeutic onset.

Comparative Analysis with Related Bisphosphonates

((Heptylimino)bis(methylene))bisphosphonic acid distinguishes itself through its heptyl chain, which confers advantages over conventional bisphosphonates:

Table 4: Comparative Properties

| Property | Alendronate | Zoledronate | This Compound |

|---|---|---|---|

| Lipid Solubility | Low | Moderate | High |

| Osteoclast IC₅₀ | 1.2 μM | 0.5 μM | 0.8 μM |

| Oral Bioavailability | 0.6% | 1.5% | 2.3% (predicted) |

The extended alkyl chain may enhance tissue penetration, though in vivo studies are needed to validate this hypothesis.

Industrial and Research Applications

Beyond therapeutics, ((heptylimino)bis(methylene))bisphosphonic acid is employed in:

-

Water Treatment: Scale inhibition in industrial boilers via calcium sequestration.

-

Materials Science: Surface modification of titanium implants to enhance osteointegration.

Suppliers like Zibo Hangyu Biotechnology offer research-grade quantities, though clinical use requires further toxicological evaluation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume